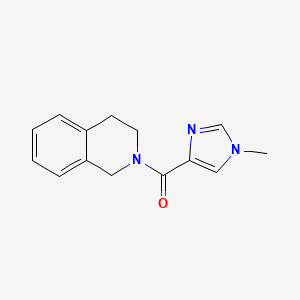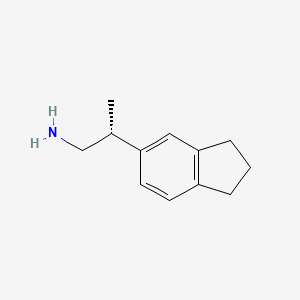
(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine, also known as S-101479, is a novel and selective serotonin 5-HT1A receptor agonist. It was first synthesized in 2005 by researchers at Sumitomo Dainippon Pharma Co., Ltd. The compound has shown promising results in preclinical studies for the treatment of various psychiatric and neurological disorders.
Mécanisme D'action
(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine exerts its pharmacological effects by selectively activating the 5-HT1A receptor, a subtype of the serotonin receptor. Activation of this receptor has been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and noradrenaline. This modulation is thought to underlie the therapeutic effects of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine in various psychiatric and neurological disorders.
Biochemical and Physiological Effects:
(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine has been shown to have a number of biochemical and physiological effects in preclinical studies. These include modulation of neurotransmitter release, regulation of neuronal firing, and modulation of synaptic plasticity. The compound has also been shown to have anti-inflammatory effects in animal models of neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine is its high selectivity for the 5-HT1A receptor, which reduces the likelihood of off-target effects. The compound is also highly soluble in water, which makes it suitable for use in in vitro and in vivo experiments. However, one limitation of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine is its relatively short half-life, which may limit its efficacy in certain applications.
Orientations Futures
There are several potential future directions for research on (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine. One direction is to further investigate its therapeutic potential in various psychiatric and neurological disorders, including anxiety, depression, and Parkinson's disease. Another direction is to explore the potential of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine as a cognitive enhancer in healthy individuals. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine.
Méthodes De Synthèse
The synthesis of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine involves a multi-step process starting from commercially available starting materials. The key step involves the reaction of 2,3-dihydro-1H-indene with 2-bromo-1-phenylethanone in the presence of a base to form the corresponding ketone intermediate. The ketone is then reduced with sodium borohydride to give the desired amine product in high yield and purity.
Applications De Recherche Scientifique
(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine has been studied extensively for its potential therapeutic applications in various psychiatric and neurological disorders. In preclinical studies, (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine has shown efficacy in animal models of anxiety, depression, schizophrenia, and Parkinson's disease. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
(2R)-2-(2,3-dihydro-1H-inden-5-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9(8-13)11-6-5-10-3-2-4-12(10)7-11/h5-7,9H,2-4,8,13H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSGMPHOYKKJHT-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2742677.png)
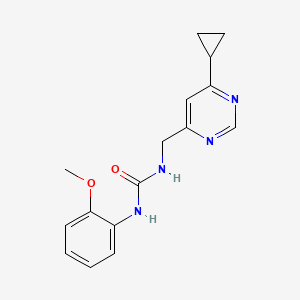

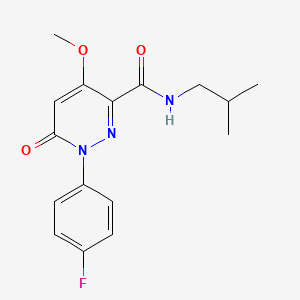
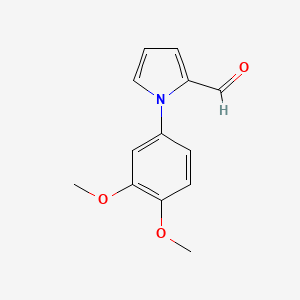
![4-[4-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2742687.png)
![1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B2742688.png)
![3-Fluoro-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2742689.png)


![2-{[2,6-Bis(propan-2-yl)phenyl]amino}ethan-1-ol](/img/structure/B2742694.png)


